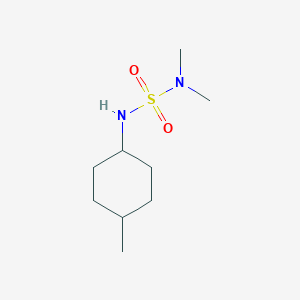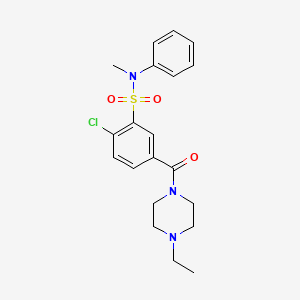
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide, also known as ADTC, is a chemical compound with potential applications in scientific research. It belongs to the class of thiolane-3-carboxamides and has a molecular formula of C13H13NO3S.
Mecanismo De Acción
The mechanism of action of N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis. Additionally, N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been shown to have neuroprotective effects, potentially through its inhibition of HDACs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide in laboratory experiments is its potential specificity for cancer cells and neurodegenerative diseases. Additionally, N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been shown to have low toxicity in vitro. However, one limitation of using N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide is its relatively low yield in synthesis, which can make it difficult to obtain sufficient quantities for experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide. One area of focus could be on optimizing the synthesis method to increase the yield of the reaction. Additionally, further studies could be conducted to elucidate the precise mechanism of action of N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide, particularly with regard to its effects on HDACs. Finally, additional preclinical studies could be conducted to further explore the potential therapeutic applications of N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide in cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide involves the reaction of 2-acetylphenyl isothiocyanate with cyclohexane-1,3-dione in the presence of a base, followed by acidification to yield the final product. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, particularly in breast cancer and melanoma cell lines. Additionally, N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-9(15)11-4-2-3-5-12(11)14-13(16)10-6-7-19(17,18)8-10/h2-5,10H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGWVLVGWNSZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)



![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
